molecular formula C24H23NO9 B11463387 2-{[(2E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]amino}ethyl (2Z)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoate

2-{[(2E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]amino}ethyl (2Z)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoate

Cat. No.: B11463387
M. Wt: 469.4 g/mol
InChI Key: LLQHMZTVMORSAI-UZNMPDEFSA-N
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Description

2-[(2E)-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMIDO]ETHYL (2Z)-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE is a complex organic compound characterized by the presence of methoxy groups and benzodioxole rings

Properties

Molecular Formula

C24H23NO9

Molecular Weight

469.4 g/mol

IUPAC Name

2-[[(E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]amino]ethyl (Z)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoate

InChI

InChI=1S/C24H23NO9/c1-28-17-9-15(11-19-23(17)33-13-31-19)3-5-21(26)25-7-8-30-22(27)6-4-16-10-18(29-2)24-20(12-16)32-14-34-24/h3-6,9-12H,7-8,13-14H2,1-2H3,(H,25,26)/b5-3+,6-4-

InChI Key

LLQHMZTVMORSAI-UZNMPDEFSA-N

Isomeric SMILES

COC1=CC(=CC2=C1OCO2)/C=C/C(=O)NCCOC(=O)/C=C\C3=CC4=C(C(=C3)OC)OCO4

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C=CC(=O)NCCOC(=O)C=CC3=CC4=C(C(=C3)OC)OCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMIDO]ETHYL (2Z)-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE typically involves multi-step organic reactions. The starting materials often include 7-methoxy-2H-1,3-benzodioxole derivatives and appropriate amides or esters. Key steps in the synthesis may include:

    Formation of the amide bond: This can be achieved through the reaction of an amine with an acid chloride or an ester in the presence of a base.

    Esterification: The formation of the ester bond can be carried out using standard esterification techniques, such as the reaction of a carboxylic acid with an alcohol in the presence of a dehydrating agent like sulfuric acid.

    Double bond formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMIDO]ETHYL (2Z)-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation techniques.

    Substitution: The benzodioxole rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like bromine or nitric acid for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated compounds.

    Substitution: Introduction of new functional groups onto the benzodioxole rings.

Scientific Research Applications

2-[(2E)-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMIDO]ETHYL (2Z)-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2E)-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMIDO]ETHYL (2Z)-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of methoxy groups and benzodioxole rings can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMIDO]ETHYL (2E)-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE
  • 2-[(2Z)-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMIDO]ETHYL (2Z)-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE

Uniqueness

The unique combination of methoxy groups and benzodioxole rings in 2-[(2E)-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMIDO]ETHYL (2Z)-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

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